

spectroscopic comparison of 1-Methyl-1vinylcyclohexane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Methyl-1-vinylcyclohexane

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A Spectroscopic Showdown: 1-Methyl-1-vinylcyclohexane and Its Isomers

For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides an in-depth spectroscopic comparison of **1-Methyl-1-vinylcyclohexane** and its structural isomers, offering a valuable resource for identification, characterization, and differentiation of these closely related compounds.

This comparison utilizes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to highlight the subtle yet significant differences arising from the varied placement of the double bond and methyl group within the cyclohexane framework. While experimental spectra for **1-Methyl-1-vinylcyclohexane** are not readily available in public databases, this guide presents key spectroscopic data for its isomers to facilitate differentiation and characterization.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **1-Methyl-1-vinylcyclohexane**'s isomers. These values are critical for distinguishing between these structurally similar molecules.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Vinyl H	Allylic H	Methyl H	Cyclohexyl H
Ethylidenecycloh exane	~5.1-5.3 (q)	~2.0-2.2 (m)	~1.6-1.7 (d)	~1.4-1.6 (m), ~2.1-2.3 (m)
1,2- Dimethylcyclohe xene	-	~1.9 (m)	~1.6 (s)	~1.5-1.9 (m)
1,6- Dimethylcyclohe xene	~5.3 (br s)	-	~1.0 (d), ~1.6 (s)	~1.2-2.1 (m)
Vinylcyclohexane	~5.7-5.9 (m), ~4.8-5.0 (m)	~1.9-2.1 (m)	-	~1.0-1.8 (m)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=C	C-C (Aliphatic)	СН₃
Ethylidenecyclohexan e	~140, ~115	~27, ~28, ~31, ~37	~13
1,2- Dimethylcyclohexene	~127, ~129	~23, ~27, ~31, ~36	~20
1,6- Dimethylcyclohexene	~133, ~121	~22, ~26, ~30, ~34, ~42	~19, ~21
Vinylcyclohexane	~143, ~112	~26, ~32, ~43	-

Table 3: Key IR Absorption Bands (cm⁻¹)



Compound	C=C Stretch	=C-H Stretch	C-H Stretch (sp³)
Ethylidenecyclohexan e	~1670	~3020	~2830-2960
1,2- Dimethylcyclohexene	~1660	-	~2830-2960
1,6- Dimethylcyclohexene	~1650	~3015	~2830-2960
Vinylcyclohexane	~1640	~3075	~2850-2930

Table 4: Mass Spectrometry - Key Fragments (m/z)

Compound	Molecular Ion (M+)	Base Peak	Other Key Fragments
Ethylidenecyclohexan e	110	81	95, 67, 54
1,2- Dimethylcyclohexene	110	95	81, 67
1,6- Dimethylcyclohexene	110	95	81, 67
Vinylcyclohexane	110	81	95, 67, 54

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the analysis of these volatile organic compounds, samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are then recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts



are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectra of these liquid samples are typically obtained using the neat liquid film method. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

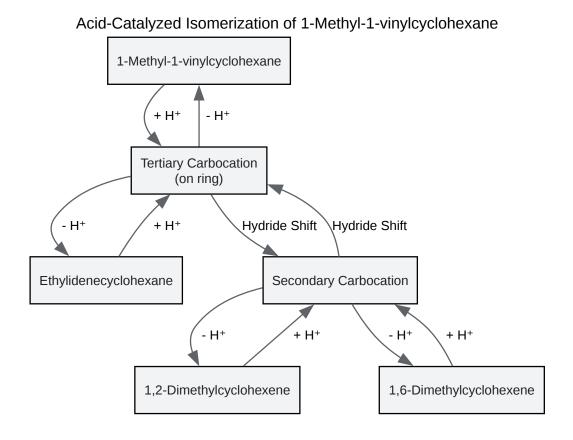
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed by injecting a dilute solution of the sample (typically in a volatile solvent like dichloromethane or hexane) into a gas chromatograph equipped with a capillary column (e.g., a non-polar polydimethylsiloxane-based column). The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each compound.

Isomerization Pathway

1-Methyl-1-vinylcyclohexane and its isomers can interconvert under acidic conditions. The following diagram illustrates a plausible acid-catalyzed isomerization pathway, proceeding through carbocation intermediates. The stability of these intermediates often dictates the product distribution.





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Caption: Plausible acid-catalyzed isomerization of **1-Methyl-1-vinylcyclohexane**.

This guide provides a foundational spectroscopic framework for the differentiation of **1-Methyl-1-vinylcyclohexane** and its isomers. Access to experimental data for **1-Methyl-1-vinylcyclohexane** would allow for a more definitive and complete comparison. Researchers are encouraged to contribute such data to public spectral databases to enrich the collective knowledge of the scientific community.

• To cite this document: BenchChem. [spectroscopic comparison of 1-Methyl-1-vinylcyclohexane and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15232484#spectroscopic-comparison-of-1-methyl-1-vinylcyclohexane-and-its-isomers]



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